2H,3H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
2H,3H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2H,3H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One efficient method includes a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is advantageous due to its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Chemical Reactions Analysis
2H,3H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common reagents include transition metals, oxidizing agents, and reducing agents. Major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2H,3H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. For example, imidazo[1,2-a]pyridine derivatives have been shown to interact with leucine-rich repeat kinase, β-secretase, and adenosine A2A receptors . These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2H,3H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development.
Imidazo[1,5-a]pyrimidines: Used in the synthesis of various bioactive molecules.
Imidazo[4,5-b]pyridines: Explored for their potential in medicinal chemistry.
These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
2649053-53-0 |
---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
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